3-(4-Methyl-4-piperidinyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylpiperidin-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-11(4-7-12-8-5-11)10-3-2-6-13-9-10/h2-3,6,9,12H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKTWLAPKNBMGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 4 Methyl 4 Piperidinyl Pyridine and Its Analogs
Strategies for the Construction of the Pyridine (B92270) and Piperidine (B6355638) Ring Systems
Catalytic Hydrogenation Approaches for Piperidine Ring Formation from Pyridine Precursors
Catalytic hydrogenation of pyridine derivatives stands as a fundamental and widely employed method for the synthesis of the corresponding piperidine ring. This approach typically involves the use of a metal catalyst and a hydrogen source to reduce the aromatic pyridine ring.
A variety of catalysts have proven effective for the hydrogenation of substituted pyridines. For instance, the hydrogenation of 4-methylpyridine (B42270) to yield 4-methylpiperidine (B120128) has been successfully achieved using a Ru-Pt/C catalyst. Optimal conditions for this transformation were identified as a Ru-Pt ratio of 3:2, a reaction pressure of 2.5 MPa, a temperature of 90°C, and a feed ratio of 0.5%. gychbjb.com Another effective catalyst is platinum(IV) oxide (PtO2), which can be used in glacial acetic acid under hydrogen pressure (50 to 70 bar) to hydrogenate various substituted pyridines, including 2-methyl and 3-methylpyridine, to their respective piperidines. asianpubs.org
The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the hydrogenation. For example, amorphous RuB nanoparticles stabilized by poly(ethylene glycol) have demonstrated excellent activity and selectivity for the hydrogenation of pyridine and its derivatives. Under optimized conditions (100°C, 3.0 MPa H2), pyridine can be fully converted to piperidine. The reactivity of methylpyridines was found to follow the order: 2-methylpyridine (B31789) > pyridine > 4-methylpyridine > 3-methylpyridine. researchgate.net
Table 1: Catalytic Hydrogenation of 4-Methylpyridine to 4-Methylpiperidine
| Catalyst | Pressure (MPa) | Temperature (°C) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ru-Pt/C (3:2) | 2.5 | 90 | - | - | gychbjb.com |
| PtO2 | 5-7 | Room Temp. | Acetic Acid | - | asianpubs.org |
| RuB nanoparticles | 3.0 | 100 | - | >99 | researchgate.net |
| Ru/C | - | - | Water | 99 | chemicalbook.com |
Cyclization Reactions in Piperidine Scaffold Synthesis
Cyclization reactions provide a powerful alternative for constructing the piperidine ring from acyclic precursors. These methods often offer a high degree of control over the substitution pattern and stereochemistry of the final product.
One notable example is the Dieckmann cyclization, which can be employed to synthesize substituted piperidine-2,4-diones. This intramolecular condensation of a diester in the presence of a base leads to the formation of a cyclic β-keto ester, which can then be further manipulated. For instance, a variety of substituted piperidine-2,4-diones have been prepared through this method, with the potential for enantioselective synthesis. core.ac.uk
Radical-mediated cyclizations also represent a valuable strategy. For example, piperidines can be obtained via a 1,6-hydrogen atom transfer in a radical cyclization process. mdpi.com Another approach involves the intramolecular cyclization of aminonitriles, which can be generated through the enantioselective cyanidation of fluorosubstituted amines using a chiral copper(II) catalyst. Subsequent treatment with a reducing agent like DIBAL-H effects the cyclization to the corresponding chiral piperidine. mdpi.com
Enantioselective Synthesis of Chiral Piperidine Derivatives
The synthesis of chiral piperidine derivatives is of significant interest, particularly in the context of pharmaceutical applications. Several enantioselective strategies have been developed to access these valuable building blocks.
One approach involves the asymmetric hydrogenation of pyridine precursors using chiral catalysts. For example, the synthesis of (2R,4R)-4-methylpiperidine-2-carboxylic acid ethyl ester, an important intermediate, has been achieved through asymmetric hydrogenation using a chiral rhodium catalyst. google.com
Another powerful method is the dearomatization of pyridines followed by an enantioselective functionalization. For instance, a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with partially reduced pyridine derivatives can furnish 3-substituted tetrahydropyridines with high enantioselectivity. These intermediates can then be further reduced to the corresponding enantioenriched 3-substituted piperidines. acs.org
Furthermore, chiral auxiliaries can be employed to direct the stereochemical outcome of reactions. Phenylglycinol-derived δ-lactams have been utilized as common starting materials for the enantioselective synthesis of various 2-alkyl- and 2,6-dialkylpiperidines. researchgate.net
Table 2: Enantioselective Synthesis of Chiral 4-Methylpiperidine Derivatives
| Method | Chiral Catalyst/Auxiliary | Precursor | Product | Enantiomeric Excess/Diastereomeric Ratio | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Rhodium Catalyst | 4-methyl-2-pyridinecarboxylic acid ethyl ester derivative | (2R,4R)-4-methylpiperidine-2-carboxylic acid ethyl ester | - | google.com |
| Phenylglycinol-derived δ-lactam | Phenylglycinol | δ-Lactam | Chiral 2-alkylpiperidines | High | researchgate.net |
Synthesis of 3,4-Substituted Pyridine Intermediates
The synthesis of appropriately substituted pyridine intermediates is a prerequisite for the construction of the final target molecule. For 3-(4-methyl-4-piperidinyl)pyridine, intermediates such as 3-halo-4-methylpyridines are particularly valuable.
The synthesis of 3-amino-4-methylpyridine (B17607) can be achieved from 3-bromo-4-methylpyridine (B15001) through a reaction with concentrated ammonia (B1221849) water in the presence of copper sulfate (B86663) at elevated temperature and pressure. google.com Alternatively, 3-chloro-4-methylpyridine (B42638) can be used as the starting material. google.com The precursor, 3-bromo-4-methylpyridine, can be prepared by the bromination of 4-methylpyridine with bromine in fuming sulfuric acid. google.com
Another important intermediate is 3-methoxy-4-methylpyridine, which can be synthesized from 3-bromo-4-methylpyridine by reaction with sodium methoxide (B1231860) in the presence of a copper(I) bromide catalyst in DMF at elevated temperatures. googleapis.com
Table 3: Synthesis of 3,4-Substituted Pyridine Intermediates
| Starting Material | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Bromo-4-methylpyridine | Conc. NH4OH, CuSO4 | 3-Amino-4-methylpyridine | 90 | google.com |
| 3-Bromo-4-methylpyridine | NaOMe, CuBr, DMF | 3-Methoxy-4-methylpyridine | - | googleapis.com |
| 4-Methylpyridine | Br2, Fuming H2SO4 | 3-Bromo-4-methylpyridine | 66 | google.com |
Approaches to Link Pyridine and Piperidine Moieties
Once the substituted pyridine and piperidine rings are synthesized, they must be coupled to form the final product. Several cross-coupling and condensation reactions are employed for this purpose.
Direct Condensation and Ether Formation Reactions
In specific cases, a direct condensation reaction can be utilized to link the two heterocyclic rings. For instance, a method for the synthesis of 2-[(-4-chlorophenyl)(4-piperidinyloxy)methyl]pyridine involves a one-step direct condensation ether formation between a pyridine methanol (B129727) derivative and a piperidin-4-ol derivative. This approach, which uses a sulfonic acid compound as a reaction assistant, avoids the need for protecting the piperidine nitrogen. acs.org
While not a direct condensation in the same vein, the Buchwald-Hartwig amination offers a powerful and versatile method for forming the C-N bond between a pyridine and a piperidine ring. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halopyridine with an amine (in this case, 4-methylpiperidine) in the presence of a suitable palladium catalyst, a phosphine (B1218219) ligand, and a base. This reaction is widely applicable for the synthesis of N-aryl and N-heteroaryl piperidines. researchgate.netresearchgate.net
Another prominent cross-coupling reaction for forming a C-C bond between the two rings is the Suzuki coupling. This reaction involves the palladium-catalyzed coupling of a pyridylboronic acid with a suitable piperidine derivative, typically a halide or triflate. wikipedia.org For example, a 3-pyridylboronic acid could be coupled with a 4-halo-4-methylpiperidine derivative to construct the desired framework. The Suzuki reaction is known for its mild reaction conditions and broad functional group tolerance. nih.govresearchgate.net
Derivatization and Functionalization Strategies of the this compound Core
Structural Modifications on the Pyridine Ring
The pyridine ring of the this compound core is a primary site for structural modification to modulate a compound's properties. wikipedia.org Due to the electronegative nitrogen atom, the pyridine ring's reactivity differs from that of benzene (B151609), influencing the strategies for its functionalization. wikipedia.org
One common approach involves the introduction of various substituents onto the pyridine ring. A series of pyridine derivatives have been synthesized with substitutions at the 6-position, including methyl, difluoromethyl (CF₂H), difluorochloromethyl (CF₂Cl), cyclopropyl, and 4-fluorophenyl groups. nih.gov The synthesis of these analogs often begins with a suitably substituted anhydride, which is then converted through several steps, including the formation of a 3-cyanopyridone intermediate. nih.gov This intermediate can be transformed into a 2-chloropyridine, which then serves as a versatile precursor for introducing a library of amines, thiols, and alkoxy groups at the 2-position via condensation or O-alkylation followed by reduction. nih.gov
Another strategy involves altering the electronic properties of the aromatic system by replacing the pyridine ring with other heterocycles. For instance, replacing the pyridine with a pyrazine (B50134) ring has been explored. In one study, a pyridine-core compound showed good inhibitory activity, whereas its corresponding pyrazine analog was inactive, highlighting the importance of the pyridine scaffold for biological function. nih.gov In other cases, introducing an additional nitrogen atom to create a 4-phenylpyrimidine (B189444) scaffold was shown to be an effective strategy for reducing lipophilicity and improving selectivity against certain enzymes. acs.org The substitution pattern on the pyridine ring is critical; for example, a benzene core structure was found to be approximately 170-fold less potent than a corresponding pyridine core in a series of Lysine Specific Demethylase 1 (LSD1) inhibitors, underscoring the pyridine's importance for activity. nih.gov
The nitrogen atom in the pyridine ring itself can also be a point of modification. It readily reacts with Lewis acids and can be alkylated or oxidized to form pyridine N-oxides, which alters the ring's reactivity and can be a key step in further functionalization. wikipedia.org
| Modification Type | Example Starting Material | Reagents/Conditions | Resulting Structure | Reference |
| Substitution at C-2 | 2-Chloropyridine derivative | K₂CO₃, R-NH₂ or R-OH | 2-Amino/Oxy-substituted pyridine | nih.gov |
| Substitution at C-6 | Substituted anhydride | Modified multi-step synthesis | 6-Substituted pyridine (e.g., CF₃) | nih.gov |
| Ring Alteration | 4-Phenylpyridine scaffold | Introduction of a nitrogen atom | 4-Phenylpyrimidine scaffold | acs.org |
| Nitrogen Oxidation | Pyridine | Peracids (RCO₃H) | Pyridine N-oxide | wikipedia.org |
Substituent Introduction and Alterations of the Piperidine Moiety
The piperidine moiety offers significant opportunities for structural variation to fine-tune a molecule's interaction with biological targets. researchgate.net Modifications can be made by introducing substituents at various positions on the ring or by altering the nitrogen substituent. researchgate.netresearchgate.net
In the development of monoamine oxidase (MAO) inhibitors, substituting the piperidine ring with small amino functional groups was found to yield compounds with higher activity for MAO-B inhibition. nih.gov Specifically, a 4-methyl-substituted piperidine ring led to a derivative with high inhibitory activity and selectivity for MAO-B. nih.govsemanticscholar.org The position of substitution is also crucial, with para-substitution on the piperidine ring being preferable to meta-substitution for MAO inhibition. nih.gov
The substituent on the piperidine nitrogen is another key modification point. In the synthesis of fentanyl analogs, which often feature a piperidine core, the N-substituent is critical for activity. The N-phenethyl group is a common feature in highly potent analogs. nih.gov The synthesis of these compounds often involves the alkylation of a secondary amine precursor, such as 4-anilinopiperidine, with the appropriate arylethyl halide or tosylate. nih.gov
The entire piperidine ring can also be replaced with other cyclic amines. In one study, N-substituted piperazines were successfully replaced by other cyclic amines such as morpholine, piperidine, or pyrrolidine (B122466) to investigate the impact on pharmacological effects. nih.gov Similarly, replacing a piperidin-4-yl group with a piperazinyl or phenyl group significantly enhanced activity in a series of cholesterol 24-hydroxylase (CH24H) inhibitors. acs.org
Furthermore, the stereochemistry of the substituents on the piperidine ring plays a significant role. For instance, in a series of dopamine (B1211576) transporter (DAT) inhibitors, the cis-disubstituted piperidine was only about twofold more potent than its trans isomer, a smaller difference than observed in related, more rigid tropane (B1204802) structures. acs.org This suggests that the flexible piperidine ring allows both isomers to adapt to the binding site. acs.org
| Modification Site | Modification Type | Example | Impact/Observation | Reference |
| Piperidine Ring (C4) | Introduction of methyl group | 4-methyl-substituted piperidine | High MAO-B inhibitory activity. nih.govsemanticscholar.org | nih.govsemanticscholar.org |
| Piperidine Ring (C4) | Replacement of piperidin-4-yl | Replacement with piperazinyl group | Enhanced CH24H inhibitory activity. acs.org | acs.org |
| Piperidine Nitrogen | Alkylation | Introduction of a phenethyl group | Key for high potency in fentanyl analogs. nih.gov | nih.gov |
| Piperidine Ring | Replacement of cyclic amine | Replacement of piperazine (B1678402) with morpholine | Altered pharmacological effects. nih.gov | nih.gov |
| Piperidine Ring (C2/C4) | Stereochemistry | Comparison of cis- and trans-isomers | Small difference in DAT binding affinity. acs.org | acs.org |
Ring Morphing and Scaffold Hopping Approaches
Scaffold hopping is a powerful strategy in drug design where the core structure of a molecule is replaced by a chemically different scaffold, with the goal of retaining or improving biological activity while optimizing other properties. researchgate.net This approach has been applied to analogs of this compound to explore new chemical space. kyoto-u.ac.jpacs.org
In the development of neurokinin-3 receptor (NK3R) antagonists, a scaffold hopping approach was used to design alternatives to a triazolopiperazine substructure. kyoto-u.ac.jp Fused piperidine derivatives, such as those with an isoxazolo[3,4-c]piperidine scaffold, were synthesized and showed moderate NK3R antagonistic activity. kyoto-u.ac.jp This demonstrates how a portion of the original molecule can be replaced with a different heterocyclic system to create novel compounds. kyoto-u.ac.jp
Alterations in the linker between the core rings also fall under this strategy. Changing an ether linkage (-O-) in a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) inhibitor to an amine linkage (-NH-) resulted in a greatly reduced activity. nih.gov Likewise, moving the attachment point on the piperidine ring from the 4-position to the 3-position (i.e., using a piperidin-3-yl group) was found to be significantly less favorable for activity. nih.gov These examples show that even subtle changes to the scaffold's connectivity and composition can have profound effects.
Piperidine Epimerization Processes
Control over the stereochemistry of substituents on the piperidine ring is crucial, as different stereoisomers can exhibit vastly different pharmacological activities. acs.org Epimerization, the process of inverting the stereochemistry at one chiral center in a molecule with multiple chiral centers, is a key transformation for accessing different diastereomers.
A general and highly diastereoselective method for the epimerization of substituted piperidines has been developed using a combination of photocatalysis and hydrogen atom transfer (HAT). This light-mediated process allows for the conversion of more easily accessible piperidine diastereomers into their more thermodynamically stable counterparts with high selectivity. The method is broadly applicable to a wide range of di- to tetrasubstituted piperidines, including those with aryl, alkyl, and carboxylic acid derivatives at various positions on the ring. It is effective for piperidines with or without substitution on the nitrogen atom.
The significance of such transformations is highlighted by structure-activity relationship studies. For example, in certain classes of dopamine transporter (DAT) ligands, the difference in binding affinity between cis and trans isomers of a disubstituted piperidine was found to be relatively small. acs.org This contrasts sharply with more rigid systems like tropanes, where epimerization can lead to a 30- to 200-fold drop in activity. acs.org The conformational flexibility of the piperidine ring may allow different isomers to adopt a suitable conformation for binding, but the ability to synthesize and test individual stereoisomers remains a critical aspect of drug discovery. acs.org The photocatalytic epimerization method provides a valuable tool for systematically exploring the stereochemical landscape of piperidine-containing compounds.
Medicinal Chemistry and Preclinical Pharmacological Investigations of 3 4 Methyl 4 Piperidinyl Pyridine Derivatives
Structure-Activity Relationship (SAR) Studies of 3-(4-Methyl-4-piperidinyl)pyridine Scaffolds
SAR studies are crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, these studies have provided valuable insights into how chemical modifications influence their biological effects.
The nature and placement of substituents on the this compound core significantly impact its interaction with biological targets. Research has shown that even minor alterations can lead to substantial changes in activity.
For instance, in the development of farnesyl-protein transferase (FPT) inhibitors, a comprehensive SAR study revealed that the type of substituent at the 3-position of the pyridine (B92270) ring is critical. sci-hub.st While small alkyl groups like methyl resulted in highly potent inhibitors, bulkier groups such as tert-butyl or phenyl led to inactive compounds. sci-hub.st Halogen substituents (chloro, bromo, and iodo) at this position were found to be equipotent, whereas a fluoro substituent was an order of magnitude less active. sci-hub.st Polar groups like amino, alkylamino, and hydroxyl at the 3-position also resulted in decreased activity. sci-hub.st
In a different context, for a series of 5-HT1A receptor agonists, the introduction of a fluorine atom at the C-4 position of the piperidine (B6355638) ring was found to be uniquely effective in enhancing oral activity. nih.gov Furthermore, the combination of a 5-methyl and a 6-methylamino substituent on the pyridine ring synergistically increased their agonist properties. nih.gov
The development of cholesterol 24-hydroxylase (CH24H) inhibitors also illustrates the importance of substituent effects. Optimization of a series of 3,4-disubstituted pyridine derivatives led to the discovery of a potent and selective inhibitor with a 4-(4-methyl-1-pyrazolyl)pyridine structure. acs.orgacs.org SAR studies indicated that the methyl group on the pyrazole (B372694) ring was specifically recognized by the CH24H enzyme. acs.org
Table 1: Influence of Substituents on Biological Activity of this compound Derivatives
| Target | Scaffold Position | Favorable Substituents | Unfavorable Substituents | Reference |
|---|---|---|---|---|
| Farnesyl-Protein Transferase (FPT) | Pyridine Ring (3-position) | Small alkyl (e.g., methyl), Chloro, Bromo, Iodo | Bulky alkyl (e.g., tert-butyl), Phenyl, Fluoro, Polar groups (amino, hydroxyl) | sci-hub.st |
| 5-HT1A Receptor | Piperidine Ring (C-4) & Pyridine Ring (5- & 6-positions) | Fluorine (piperidine), Methyl & Methylamino (pyridine) | - | nih.gov |
| Cholesterol 24-Hydroxylase (CH24H) | Pyridine Ring (4-position) | 4-methyl-1-pyrazolyl | - | acs.orgacs.org |
Comparing the SAR of this compound derivatives with their pyrrolidine (B122466) counterparts can reveal important information about the influence of the heterocyclic ring size on biological activity.
In the context of Lysine Specific Demethylase 1 (LSD1) inhibitors, a series of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives were developed. semanticscholar.org Molecular docking studies of these compounds revealed that the protonated amine of the piperidin-4-ylmethoxy group forms crucial hydrogen bonds and electrostatic interactions with Asp555, indicating its pivotal role in LSD1 inhibition. semanticscholar.org This interaction is also observed with the pyrrolidine rings of other reversible LSD1 inhibitors, which occupy a similar position and interact with Asp555. mdpi.com A 2015 study showed that replacing a pyrrolidine ring with a piperidine in a particular scaffold increased both potency and selectivity for LSD1. nih.gov
For P2X7 receptor antagonists, optimization efforts have explored both piperidine and piperazine-containing scaffolds. It was found that a 2-chloro-3-trifluoromethyl benzamide (B126) substituent on the piperidine or piperazine (B1678402) nitrogen was preferred for P2X7 potency. acs.org The addition of a methyl group to the tetrahydropyridine (B1245486) ring, a related structure, improved both potency and metabolic stability. acs.org
Conversely, in the development of antituberculosis agents, thiosemicarbazone derivatives containing pyrrolidine and piperidine were synthesized. mdpi.com Compounds with the most basic substituents, pyrrolidine and piperidine, showed strong inhibition of the standard Mycobacterium tuberculosis strain. mdpi.com The presence of a less basic and more sterically hindered phenoxy moiety in place of piperidine or pyrrolidine on the pyridine ring led to decreased antituberculosis activity. mdpi.com
Table 2: Comparative SAR of Piperidine vs. Pyrrolidine Derivatives
| Target | Observation | Compound Series | Reference |
|---|---|---|---|
| Lysine Specific Demethylase 1 (LSD1) | Replacement of pyrrolidine with piperidine increased potency and selectivity. | 3-(piperidin-4-ylmethoxy)pyridine derivatives | semanticscholar.orgmdpi.comnih.gov |
| P2X7 Receptor | Both piperidine and piperazine scaffolds are effective, with specific benzamide substituents enhancing potency. | 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-based antagonists | acs.org |
| Mycobacterium tuberculosis | Both piperidine and pyrrolidine substituents contribute to high activity. | 2,6-disubstituted thiosemicarbazone derivatives of pyridine | mdpi.com |
Preclinical Receptor Binding and Modulatory Activities
Derivatives of this compound have been investigated for their activity at several important biological targets, demonstrating a range of receptor binding and modulatory effects in preclinical studies.
LSD1 is a key enzyme in epigenetics and a target for cancer therapy. nih.govnih.gov Several 3-(piperidin-4-ylmethoxy)pyridine derivatives have been identified as potent and selective LSD1 inhibitors, with some exhibiting Ki values as low as 29 nM. nih.gov These compounds act as competitive inhibitors against the H3K4 substrate. nih.gov
Crystal structure analysis of LSD1 in complex with a reversible inhibitor, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, revealed key binding interactions. mdpi.com The piperidine ring interacts with the side chains of Asp555 and Asn540. mdpi.com The cyano group of the inhibitor forms a hydrogen bond with Lys661, a critical residue in the catalytic center of LSD1. mdpi.com The 4-methylphenyl group binds within a hydrophobic pocket. mdpi.com These findings provide a structural basis for the rational design of more potent reversible LSD1 inhibitors. mdpi.com
The P2X7 receptor is an ATP-gated ion channel involved in inflammation and has been a target for various therapeutic areas. researchgate.netuniba.it A series of 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines, which are structurally related to this compound, have been identified as potent and selective P2X7 antagonists. acs.orgnih.gov These compounds show activity at both human and rodent P2X7 receptors and have demonstrated good central nervous system penetration. acs.orgnih.gov Optimization of this series led to the identification of a clinical candidate, JNJ-54175446. nih.gov
Metabotropic glutamate (B1630785) receptors, including mGluR5, are G-protein coupled receptors that play a significant role in modulating neuronal excitability and synaptic transmission. nih.gov Allosteric modulators of these receptors offer a promising therapeutic strategy for neuropsychiatric diseases. nih.gov While specific data on this compound derivatives as mGluR5 negative allosteric modulators (NAMs) is limited in the provided context, the broader class of pyridine derivatives has been extensively studied for this activity. For example, MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP (3-((2-methyl-4-thiazolyl)ethynyl)pyridine) are well-known mGluR5 NAMs. gu.se The development of such compounds highlights the potential of the pyridine core in designing molecules that can allosterically modulate mGluR5.
Table 3: Preclinical Activity of this compound Derivatives
| Target | Activity | Key Findings | Reference |
|---|---|---|---|
| Lysine Specific Demethylase 1 (LSD1) | Inhibition | Potent and selective competitive inhibitors. The piperidine ring interacts with Asp555 and Asn540. | mdpi.comnih.gov |
| P2X7 Receptor | Antagonism | Potent and selective antagonists with CNS penetration. | acs.orgnih.gov |
| Metabotropic Glutamate Receptor 5 (mGluR5) | Negative Allosteric Modulation | The pyridine core is a key feature in known mGluR5 NAMs. | gu.se |
Interactions with Histamine (B1213489) H3 and Sigma-1 Receptors
Derivatives of this compound have been investigated for their affinity and activity at histamine H3 (H3R) and sigma-1 (σ1R) receptors. These receptors are implicated in a variety of neurological and psychiatric disorders, making dual-targeting ligands a promising therapeutic strategy. nih.govnih.gov
The histamine H3 receptor, a G protein-coupled receptor (GPCR), is primarily expressed in the central nervous system (CNS) where it functions as an auto- and heteroreceptor, modulating the release of histamine and other neurotransmitters. nih.govnih.gov The sigma-1 receptor is a chaperone protein that interacts with various receptors and ion channels, thereby regulating multiple neurotransmitter systems. nih.gov
Structural and molecular studies have revealed that the piperidine moiety is a critical structural element for dual affinity at H3 and σ1 receptors. nih.govacs.org For instance, comparing compounds that differ only by the presence of a piperidine versus a piperazine ring demonstrates a significant impact on receptor affinity. nih.gov Specifically, certain 4-pyridylpiperidine derivatives have shown greater potency at both sigma receptors compared to their unsubstituted piperidine counterparts. nih.govacs.org
Researchers have identified compounds that act as high-affinity antagonists for both H3 and σ1 receptors, with minimal interaction with other histamine receptor subtypes. acs.org This dual antagonism has shown promising results in preclinical models of pain. nih.govacs.org The acid-base properties of these molecules, influenced by the piperidine or piperazine ring, also play a crucial role in their pharmacological profile. nih.gov
Table 1: Binding Affinities of Selected Piperidine Derivatives at Histamine H3 and Sigma-1 Receptors
| Compound | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) |
| KSK67 | 3.17 | 1531 | - |
| KSK68 | 7.70 | 3.64 | - |
| E377 | 6.2 | - | - |
| Methyl Analogue 1 | 31 | - | - |
| Methyl Analogue 2 | 10.3 | - | - |
| 4-pyridylpiperidine 12 | - | 4.5 | 10 |
| 4-pyridylpiperidine 13 | - | 5.6 | 4 |
| 4-pyridylpiperidine 14 | - | 3.3 | 29 |
| unsubstituted piperidine 5 | - | 28 | 47 |
| unsubstituted piperidine 6 | - | 18 | 103 |
| unsubstituted piperidine 7 | - | 4.8 | 116 |
Kappa Opioid Receptor (KOR) Antagonism and Receptor Binding Profiles
Arylphenylpyrrolidinylmethylphenoxybenzamides, which can be considered structurally related to this compound derivatives, have demonstrated high affinity and selectivity for the kappa opioid receptor (KOR). acs.org For example, the compound (S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide exhibited a Ki of 0.565 nM for KOR, with significantly lower affinity for mu (μ) and delta (δ) opioid receptors (Ki = 35.8 nM and 211 nM, respectively). acs.org This compound also functioned as a potent KOR antagonist in in vitro functional assays. acs.org
Another derivative, JDTic, which incorporates a trans-(3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure, is a potent and selective KOR antagonist with a Ki of 0.3 nM. researchgate.net This compound has become a valuable tool for studying the structural features of the KOR. researchgate.net The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are generally pure opioid receptor antagonists. nih.gov
The development of selective KOR antagonists is of significant interest for treating a range of neuropsychiatric disorders. researchgate.net Some of these compounds have been evaluated for their potential as tracers for receptor occupancy studies, which is crucial for preclinical development. acs.org For instance, (S)-3-Chloro-4-(4-((2-(pyridine-3-yl)pyrrolidin-1-yl)methyl)phenoxy)benzamide was identified as a suitable tracer due to its favorable brain uptake and specific binding properties. acs.org
Table 2: Receptor Binding Affinities of Selected KOR Antagonists
| Compound | KOR Ki (nM) | MOP Ki (nM) | DOP Ki (nM) | Selectivity (MOP/KOR) | Selectivity (DOP/KOR) |
| (S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (25) | 0.565 | 35.8 | 211 | 63.4 | 373.5 |
| JDTic (10) | 0.3 | - | - | 570 (mu/kappa ratio) | >16600 (delta/kappa ratio) |
Data compiled from multiple sources. acs.orgresearchgate.net
Inhibition of c-Met Kinase
Derivatives of pyridine, including those with a piperidine moiety, have been investigated as inhibitors of c-Met kinase, a receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, and metastasis. nih.govresearchgate.netacs.org The inhibition of c-Met is a promising strategy for cancer therapy. bohrium.com
Pyrazolo[3,4-b]pyridine derivatives have been shown to exert their antitumor effects through the inhibition of various kinases, including c-Met. nih.gov For example, certain pyrazolo[3,4-b]pyridine derivatives with a sulfoxide, sulfur, or methylene (B1212753) linker have demonstrated strong c-Met kinase inhibitory activity with IC50 values in the nanomolar range. nih.gov
A series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have also been developed as potent and selective c-Met inhibitors. acs.org One such compound, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one, was identified as a dual inhibitor of c-Met and anaplastic lymphoma kinase (ALK). acs.org This compound demonstrated significant tumor growth inhibition in preclinical cancer models. acs.org
Furthermore, a pyrazolone-based class II c-Met inhibitor, N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide, has been identified. acs.org Structure-based design has led to the development of more selective analogues, improving the kinase selectivity profile which is often a challenge with class II inhibitors. acs.org
Table 3: c-Met Kinase Inhibitory Activity of Selected Pyridine Derivatives
| Compound | Target | IC50 (nM) |
| Pyrazolo[3,4-b]pyridine derivative Ia | c-Met | Nano range |
| Pyrazolo[3,4-b]pyridine derivative Ib | c-Met | Nano range |
| Pyrazolo[3,4-b]pyridine derivative Ic | c-Met | Nano range |
| Pyrazolo[3,4-b]pyridine derivative II | c-Met | 1000 |
| Compound III | c-Met | 0.39 |
| Compound IV | c-Met | 0.92 |
| 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one (5b) | c-Met/ALK | Potent |
5-HT1F Receptor Agonism
Derivatives of this compound have been explored as selective agonists for the 5-HT1F receptor, a target for the acute treatment of migraine. acs.orgnih.govacs.org The compound LY334370, a selective 5-HT1F receptor agonist (SSOFRA), demonstrated efficacy in a preclinical model of migraine and in clinical trials. acs.orgnih.govacs.org
Structure-activity relationship (SAR) studies have been conducted to improve the selectivity of these compounds over other 5-HT1 receptor subtypes, particularly the 5-HT1A receptor. acs.orgnih.govacs.org The synthesis and evaluation of pyrrolo[2,3-c]pyridine, pyrrolo[3,2-b]pyridine, and pyrrolo[3,2-d]pyrimidine analogues of LY334370 have been described. acs.orgnih.gov
The pyrrolo[3,2-b]pyridine analogue 3a showed high affinity for the 5-HT1F receptor but did not offer improved selectivity. acs.orgnih.govacs.org However, the C-5 acetamide (B32628) derivative, 3b, was found to be over 100-fold selective for the 5-HT1F receptor compared to the 5-HT1A, 5-HT1B, and 5-HT1D receptors. acs.orgnih.govacs.org Further SAR studies indicated that alkylamides at the C-5 position generally confer high selectivity for the 5-HT1F receptor. acs.orgnih.gov Isosteric heteroaryl amides, such as thienyl and furyl amides, also proved to be more selective than the benzamide derivatives. acs.org
Table 4: 5-HT1F Receptor Binding Affinity and Selectivity of Pyrrolo[3,2-b]pyridine Derivatives
| Compound | 5-HT1F Ki (nM) | 5-HT1A Ki (nM) | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) | Selectivity (1A/1F) | Selectivity (1B/1F) | Selectivity (1D/1F) |
| 1a (LY334370) | - | Appreciable Affinity | >100-fold | >100-fold | - | >100 | >100 |
| 3a | High Affinity | - | - | - | No improvement | - | - |
| 3b | - | >100-fold selective | >100-fold selective | >100-fold selective | >100 | >100 | >100 |
| 3q (3-thienyl) | - | >35-fold selective | >35-fold selective | >35-fold selective | >35 | >35 | >35 |
| 3r (2-thienyl) | - | >35-fold selective | >35-fold selective | >35-fold selective | >35 | >35 | >35 |
Preclinical Evaluation of Biological Activities
Antiproliferative and Anticancer Studies in Cell Lines
Pyridine derivatives, including those with a piperidine scaffold, have been extensively studied for their antiproliferative and anticancer activities against various human cancer cell lines. mdpi.comnih.govacs.orgacs.org These compounds have shown promising results, with their efficacy often depending on the specific substitutions on the pyridine ring. mdpi.com
For instance, nicotinamide (B372718) derivatives have been synthesized and evaluated for their antiproliferative activity against HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) cell lines. nih.govacs.org Several of these compounds demonstrated interesting antitumor activity, particularly against hepatocellular and colon carcinoma cells. nih.govacs.org Similarly, pyridine-thiazole compounds have shown promising anticancer activity against MCF-7 and HepG2 cell lines, with IC50 values in the low micromolar range. arabjchem.org
The structure-activity relationship studies of pyridine derivatives have revealed that the presence of certain functional groups can significantly influence their antiproliferative potency. For example, the insertion of hydroxyl (-OH) groups has been shown to reduce IC50 values in some cell lines. mdpi.com The combination of methoxy (B1213986) (-OMe) and hydroxyl groups has also been found to decrease IC50 values in certain cancer cell lines. mdpi.com In contrast, the addition of halogens like chlorine (Cl) and bromine (Br) can sometimes lead to an increase in IC50 values. mdpi.com
Table 5: Antiproliferative Activity (IC50) of Selected Pyridine Derivatives in Cancer Cell Lines
| Cell Line | Derivative | Substitution | IC50 |
| HeLa | 19 | OH | 4.75 mM |
| HeLa | 20 | two OH | 0.91 mM |
| HeLa | 21 | OH and OMe | 3.78 mM |
| HeLa | 22 | OH and Cl | 5.83 mM |
| HeLa | 23 | OH and Br | 7.77 mM |
| MCF-7 | 55 | OMe | 9.0 mM |
| MCF-7 | 56 | OMe | 0.075 mM |
| MCF-7 | 57 | OMe and OH | 0.069 mM |
| MCF-7 | 58 | OMe and OH | 0.0046 mM |
| A549 | 31 | CH3 | 1.30 mM |
| A549 | 32 | Cl | 5.84 mM |
| A549 | 33 | H | 7.15 mM |
| MCF-7 | 59 | para-CH3 | 4.9 nM |
| MCF-7 | 60 | para-NO2 | 9.0 nM |
| MCF-7 | 61 | ortho-CH3 | 91.9 nM |
| MCF-7 | 62 | meta-CH3 | 82.4 nM |
| MCF-7 | 63 | OH | 27.7 nM |
| MCF-7 | 64 | OH | 41.4 nM |
| NCIH 460 | 14a | - | 25 ± 2.6 nM |
| RKOP 27 | 14a | - | 16 ± 2 nM |
| HeLa | 14a | - | 127 ± 25 nM |
| U937 | 14a | - | 422 ± 26 nM |
| SKMEL 28 | 14a | - | 255 ± 2 nM |
Anti-inflammatory Properties
Derivatives of 3-hydroxy-pyridine-4-one have been evaluated for their anti-inflammatory effects. nih.gov These compounds are known to act as iron chelators, and this property is believed to contribute to their pharmacological effects. nih.gov The enzymes cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators in the inflammation pathway, are heme-dependent, suggesting that iron chelation could modulate their activity. nih.gov
In preclinical studies using carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice, several 3-hydroxy-pyridine-4-one derivatives demonstrated significant anti-inflammatory activity. nih.gov The potency of these compounds was found to be influenced by the substitutions on the pyridine ring, with a benzyl (B1604629) group substitution enhancing the anti-inflammatory effect. nih.gov
Furthermore, certain 3,5-bis(ylidene)-4-piperidones, which contain a piperidine ring, have also shown anti-inflammatory properties in vivo. nih.gov Some of these compounds exhibited higher efficacy than the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) in the carrageenan-induced paw edema model. nih.gov These compounds were also found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, further supporting their potential as anti-inflammatory agents. nih.gov
Table 6: Anti-inflammatory Activity of 3-Hydroxy-Pyridine-4-One Derivatives
| Compound | Model | Inhibition (%) |
| Indomethacin (10 mg/kg) | Carrageenan-induced paw edema | 60 |
| Compound A (20 mg/kg) | Carrageenan-induced paw edema | 67 |
| Compound B (200 mg/kg) | Carrageenan-induced paw edema | Significant |
| Compound B (400 mg/kg) | Carrageenan-induced paw edema | Significant |
| Compound C (100 mg/kg) | Carrageenan-induced paw edema | Significant |
| Compound C (200 mg/kg) | Carrageenan-induced paw edema | Significant |
Data compiled from a single source. nih.gov
Antibacterial Activity
The antibacterial potential of piperidine and pyridine derivatives has been a subject of significant investigation in the search for new antimicrobial agents. Various studies have demonstrated that compounds incorporating these heterocyclic rings can exhibit notable activity against a range of pathogenic bacteria. The primary methods for evaluating this activity in preclinical settings are the disc diffusion assay and the determination of the Minimum Inhibitory Concentration (MIC).
The disc diffusion method provides a qualitative or semi-quantitative assessment of antibacterial efficacy. In this assay, filter paper discs impregnated with the test compound are placed on an agar (B569324) plate that has been uniformly inoculated with a specific bacterium. The plate is then incubated, and the antibacterial activity is determined by measuring the diameter of the zone of inhibition around the disc, where bacterial growth is prevented. academicjournals.orgresearchgate.net
A more quantitative measure is the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This value is crucial for understanding the potency of a compound.
Several research groups have synthesized and tested a variety of piperidine and pyridine derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of novel piperidine derivatives were evaluated for their in vitro antibacterial activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) using the disc diffusion method. researchgate.net In another study, various piperidine derivatives were tested against a panel of seven bacterial species, with some compounds showing significant inhibitory activity. academicjournals.org For example, one derivative exhibited strong inhibition against Bacillus cereus, E. coli, S. aureus, Bacillus subtilis, Klebsiella pneumoniae, and Micrococcus luteus. academicjournals.org
Furthermore, research into 3-(pyridine-3-yl)-2-oxazolidinone derivatives has shown that certain compounds in this class exhibit potent antibacterial activity against five different Gram-positive bacteria, with MIC values comparable to the drug linezolid. frontiersin.org Similarly, derivatives featuring a 3-pyridyl moiety have demonstrated high antibacterial activity, particularly against Gram-positive bacteria, with MIC values ranging from <3.09 to 500 µg/mL. scielo.br
The findings from these studies are often compiled into data tables to compare the efficacy of different derivatives.
Table 1: Representative Antibacterial Activity of Piperidine/Pyridine Derivatives
| Compound Class | Test Method | Bacterial Strain | Activity Measure | Result | Reference |
| Piperidine Derivatives | Disc Diffusion | Staphylococcus aureus | Zone of Inhibition | Active | researchgate.net |
| Piperidine Derivatives | Disc Diffusion | Escherichia coli | Zone of Inhibition | Active | researchgate.net |
| Piperidine Derivative 6 | MIC | Bacillus subtilis | µg/mL | 0.75 | academicjournals.org |
| Piperidine Derivative 6 | MIC | Bacillus cereus | µg/mL | 1.5 | academicjournals.org |
| Piperidine Derivative 6 | MIC | Escherichia coli | µg/mL | 1.5 | academicjournals.org |
| Piperidine Derivative 6 | MIC | Staphylococcus aureus | µg/mL | 1.5 | academicjournals.org |
| 3-Pyridyl Thiazolyl Triazole Derivatives | MIC | Gram-positive bacteria | µg/mL | <3.09 - 500 | scielo.br |
| 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives | MIC | Gram-positive bacteria | µg/mL | Similar to Linezolid | frontiersin.org |
Investigation of DNA Alkylating Activity
DNA alkylating agents are a class of compounds that covalently modify the DNA of cells, leading to disruption of DNA replication and transcription, and ultimately inducing cell death. This mechanism makes them a cornerstone of cancer chemotherapy. csic.es The investigation of the DNA alkylating potential of new chemical entities is a critical step in the discovery of novel anticancer drugs.
A widely used method for evaluating the DNA alkylating activity of a compound in a preclinical setting is the 4-(p-nitrobenzyl)pyridine (NBP) assay. researchgate.net This colorimetric assay utilizes NBP as a nucleophilic trap that mimics the nucleophilic sites in DNA, particularly the N7 position of guanine (B1146940), which is a common target for alkylating agents. csic.esresearchgate.net
The principle of the NBP assay is based on the reaction between the test compound (the potential alkylating agent) and NBP. The alkylating agent reacts with the pyridine nitrogen of NBP, forming a quaternary pyridinium (B92312) salt. Subsequent addition of a base, such as triethylamine, results in the formation of a colored product. The intensity of the color, which can be quantified spectrophotometrically, is proportional to the alkylating activity of the test compound. This allows for a comparison of the relative alkylating strengths of different compounds. researchgate.net
While specific studies on the DNA alkylating activity of this compound derivatives are not extensively reported in the literature, the presence of the piperidine and pyridine moieties suggests a potential for such activity, especially if the molecule is functionalized with appropriate electrophilic groups. The piperidine ring is a structural component of some known DNA alkylating agents used in antibody-drug conjugates (ADCs). nih.gov
The general mechanism of DNA alkylation involves the transfer of an alkyl group from the agent to a nucleophilic site on a DNA base. Guanine is the most susceptible base to alkylation, with the N7 position being the most frequent site of attack. Alkylation at this position can lead to depurination (loss of the guanine base from the DNA backbone), mispairing during DNA replication, or the formation of DNA cross-links if the agent is bifunctional. csic.es These events trigger cellular DNA damage responses, which can ultimately lead to apoptosis (programmed cell death) in rapidly dividing cells like cancer cells.
Table 2: Principle of the 4-(p-nitrobenzyl)pyridine (NBP) Assay for DNA Alkylating Activity
| Step | Description | Purpose |
| 1. Reaction | The test compound is incubated with 4-(p-nitrobenzyl)pyridine (NBP). | To allow the potential alkylating agent to react with the NBP nucleophile. |
| 2. Formation of Adduct | If the test compound is an alkylating agent, it will form a covalent bond with the nitrogen atom of the NBP, creating a pyridinium salt. | This step mimics the alkylation of a DNA base. |
| 3. Color Development | A base (e.g., triethylamine) is added to the reaction mixture. | The base abstracts a proton, leading to a rearrangement of the molecule and the formation of a colored chromophore. |
| 4. Quantification | The absorbance of the solution is measured using a spectrophotometer at a specific wavelength. | The intensity of the color is directly related to the amount of NBP that has been alkylated, providing a measure of the compound's alkylating activity. |
Computational and Theoretical Studies of 3 4 Methyl 4 Piperidinyl Pyridine and Its Analogs
Molecular Docking and Ligand-Target Binding Mode Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as 3-(4-Methyl-4-piperidinyl)pyridine or its analogs, might interact with a protein target at the atomic level.
While specific molecular docking studies exclusively focused on this compound are not extensively available in public literature, the principles can be illustrated through studies on analogous compounds containing pyridine (B92270) and piperidine (B6355638) moieties. For instance, docking studies on pyridine and piperazine (B1678402) derivatives have been crucial in identifying potential inhibitors for various enzymes. researchgate.net These studies often reveal key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that are critical for binding affinity and selectivity.
In a hypothetical docking study of this compound with a target protein, one would expect the pyridine nitrogen to act as a hydrogen bond acceptor. The piperidine ring, depending on its conformation, can engage in hydrophobic interactions within the binding pocket. The methyl group at the 4-position of the piperidine ring can further influence binding by occupying a specific sub-pocket, potentially enhancing affinity and selectivity. The binding energy, typically calculated in kcal/mol, provides a quantitative measure of the binding affinity, with more negative values indicating stronger binding. jbcpm.com
Table 1: Conceptual Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value | Interacting Residues (Hypothetical) |
| Binding Energy (kcal/mol) | -8.5 | ASP145, LYS88, PHE146 |
| Hydrogen Bonds | 2 | ASP145 (with pyridine N) |
| Hydrophobic Interactions | 4 | LEU35, VAL43, ILE130, PHE146 |
| π-π Stacking | 1 | PHE146 (with pyridine ring) |
Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is a powerful tool for predicting various molecular properties, including geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the reactivity and stability of compounds like this compound. researchgate.net
DFT calculations can provide a detailed understanding of the electron distribution and chemical reactivity of the molecule. By optimizing the molecular geometry, one can obtain the most stable conformation and calculate various electronic parameters. researchgate.net
Frontier Molecular Orbital (HOMO/LUMO) Analysis
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals (FMOs). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For a molecule like this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the nitrogen of the piperidine ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the pyridine ring, suggesting it can accept electrons in nucleophilic reactions. wuxibiology.com
Table 2: Conceptual Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 4.7 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface, typically using a color spectrum. Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent regions of positive potential (electron-poor), which are prone to nucleophilic attack. rsc.org
In the case of this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the pyridine ring, confirming its role as a hydrogen bond acceptor and a site for electrophilic interaction. The hydrogen atoms of the methyl group and the piperidine ring would exhibit positive potential (blue), indicating their potential involvement in interactions with electron-rich atoms. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are developed by correlating molecular descriptors (physicochemical, electronic, or steric properties) with the observed biological activity, such as inhibitory concentration (IC50). tandfonline.com
For a series of analogs of this compound, a QSAR study could be conducted to identify the key structural features that influence their activity against a specific biological target. nih.gov This involves generating a dataset of compounds with known activities, calculating a wide range of molecular descriptors, and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. tandfonline.com A statistically robust QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent analogs. d-nb.info
Table 3: Conceptual QSAR Model for Analogs of this compound
| Descriptor | Coefficient | Description |
| LogP | +0.5 | Lipophilicity |
| Molecular Weight | -0.2 | Size of the molecule |
| Dipole Moment | +1.2 | Polarity of the molecule |
| Number of H-bond donors | -0.8 | Hydrogen bonding capacity |
| Model Statistics | ||
| r² (correlation coefficient) | 0.85 | |
| q² (cross-validated r²) | 0.75 |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecules and their interactions over time, offering insights that are not accessible through static methods like molecular docking. nih.gov For this compound, MD simulations can be used to study its conformational flexibility, the stability of its binding to a target protein, and the role of solvent molecules in the binding process.
An MD simulation of the compound bound to a protein would start with the docked pose and simulate the movement of all atoms in the system over a period of nanoseconds. nih.gov The trajectory from the simulation can be analyzed to determine the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, and to calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores. mdpi.com Conformational analysis of the piperidine ring and the relative orientation of the pyridine ring can also be performed to understand how the ligand adapts to the binding site.
Non-Linear Optical (NLO) Property Calculations
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, such as in optical switching and frequency conversion. acs.org Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. ijcce.ac.iracs.org
The key NLO properties include the first hyperpolarizability (β) and the second hyperpolarizability (γ), which describe the second and third-order NLO responses, respectively. mdpi.com For molecules with a significant charge transfer character, such as those with electron-donating and electron-accepting groups connected by a π-conjugated system, larger NLO responses are expected. mdpi.com
Table 4: Conceptual Calculated NLO Properties of this compound and an Analog
| Compound | Dipole Moment (Debye) | Polarizability (α, a.u.) | First Hyperpolarizability (β, a.u.) |
| This compound | 3.5 | 150 | 300 |
| Analog with electron-withdrawing group on pyridine | 5.2 | 180 | 800 |
Advanced Analytical Characterization Techniques for Research on 3 4 Methyl 4 Piperidinyl Pyridine
Spectroscopic Analysis Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental in determining the chemical structure of 3-(4-Methyl-4-piperidinyl)pyridine by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide unique insights into the structure of this compound.
¹H NMR: In ¹H NMR spectroscopy of piperidine (B6355638) derivatives, the chemical shifts of protons are influenced by their local electronic environment. For the piperidine ring, protons in axial and equatorial positions will exhibit different chemical shifts. The protons on the pyridine (B92270) ring will typically appear in the aromatic region of the spectrum. The methyl group protons will present as a singlet.
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the pyridine ring will resonate at lower field (higher ppm values) compared to the sp³ hybridized carbons of the piperidine ring. The methyl carbon will appear at a characteristic upfield chemical shift. The chemical shifts are also sensitive to the solvent used. ipb.ptresearchgate.net
Table 1: Representative NMR Data for Substituted Pyridine and Piperidine Structures This table presents typical chemical shift ranges for related structures to infer the expected values for this compound.
| Nucleus | Functional Group | Typical Chemical Shift (δ) ppm |
| ¹H | Pyridine-H | 7.0 - 8.7 |
| Piperidine-H (axial) | ~2.6 | |
| Piperidine-H (equatorial) | ~3.0 | |
| Methyl-H | ~0.9 | |
| ¹³C | Pyridine-C | 120 - 157 |
| Piperidine-C (adjacent to N) | ~47 | |
| Piperidine-C | ~24-26 | |
| Methyl-C | ~22 |
Note: Actual chemical shifts can vary based on solvent and specific molecular conformation. rsc.orgchemicalbook.comchemicalbook.com
Mass Spectrometry (MS) and Related Techniques (LC-MS, EI-MS)
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing structural clues.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is invaluable for confirming the molecular weight of the target compound and identifying impurities. In positive ionization mode, the protonated molecule [M+H]⁺ would be observed.
Electron Ionization Mass Spectrometry (EI-MS): EI-MS involves bombarding the molecule with high-energy electrons, leading to fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural confirmation. Common fragmentation pathways for piperidine derivatives involve cleavage of the ring and loss of the methyl group.
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Ion | Expected m/z |
| LC-MS | [M+H]⁺ | 177.14 |
| EI-MS | Molecular Ion (M⁺) | 176.13 |
| Key Fragments | Varies based on fragmentation pathways |
Note: The m/z values are calculated based on the monoisotopic mass of the compound (C₁₁H₁₆N₂). acs.orgresearchcommons.orgscispace.comunl.edunist.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key vibrational modes can be observed.
The IR spectrum will show characteristic C-H stretching vibrations for both the aromatic pyridine ring and the aliphatic piperidine ring. The C=N and C=C stretching vibrations of the pyridine ring will also be present. The N-H stretching vibration of the piperidine ring is another key diagnostic peak.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Piperidine) | Stretching | 3200 - 3400 |
| C-H (Pyridine) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=N, C=C (Pyridine) | Stretching | 1450 - 1620 |
Note: These are general ranges and the exact peak positions can be influenced by the molecular environment. ajrconline.orgresearchgate.netnist.gov
UV-Visible (UV-Vis) Spectrophotometry
UV-Visible spectrophotometry measures the electronic transitions within a molecule. For this compound, the pyridine ring is the primary chromophore.
The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions of the pyridine ring. The position of the maximum absorbance (λmax) can be influenced by the solvent and substitution on the pyridine ring. Typically, pyridine and its derivatives show strong absorption in the UV region. beilstein-journals.orgresearchgate.netlumenlearning.comlibretexts.orgresearchgate.net
Table 4: Expected UV-Visible Absorption Data for this compound
| Transition | Expected λmax (nm) |
| π → π | ~250 - 270 |
| n → π | ~270 - 290 |
Note: These values are estimations based on related pyridine compounds. researchgate.netresearchgate.net
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique widely used for the analysis of pharmaceutical compounds. A reversed-phase HPLC method would be suitable for this compound.
In a typical reversed-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape). The retention time of the compound is a key parameter for its identification and quantification. The purity of the sample is determined by the area percentage of the main peak in the chromatogram. nih.govethernet.edu.et
Table 5: Representative HPLC Method Parameters for Analysis of a Pyridine Derivative
| Parameter | Condition |
| Column | C18 |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Detection | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
Note: The specific retention time will depend on the exact method conditions. nih.govptfarm.plunipd.it
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). ijsrtjournal.commeasurlabs.com This enhancement is primarily achieved by using columns packed with smaller particles (typically less than 2 µm), which operates at higher pressures. The principles of UPLC are based on the differential partitioning of analyte molecules between a liquid mobile phase and a solid stationary phase. Molecules with a higher affinity for the stationary phase travel more slowly, leading to separation.
In the context of analyzing pyridine derivatives, UPLC coupled with mass spectrometry (UPLC-MS) is a particularly powerful technique. ciac.jl.cn It allows for the rapid and sensitive quantification of compounds in complex mixtures. ciac.jl.cn For instance, a UPLC-MS method was developed for the simultaneous determination of four pyridine nucleotide coenzymes, demonstrating the technique's suitability for this class of compounds. ciac.jl.cn The method utilized a C18 column with a gradient elution of ammonium (B1175870) formate (B1220265) and acetonitrile, detecting the analytes in negative ion mode. ciac.jl.cn Such a method provides high accuracy and low limits of detection, making it invaluable for purity assessments and metabolic studies of compounds like this compound. ciac.jl.cn The speed of UPLC also accelerates method development and increases sample throughput, which is advantageous in research and quality control settings. ijsrtjournal.com
Below is a table summarizing typical parameters for the UPLC analysis of pyridine-containing compounds, based on established methods for related molecules.
| Parameter | Typical Value / Condition | Source |
| Column | Atlantis PREMIER BEH C18AX (or similar HSS T3) | ciac.jl.cnnih.gov |
| Particle Size | < 2 µm (e.g., 1.7 µm or 1.8 µm) | ijsrtjournal.comnih.gov |
| Mobile Phase | Gradient elution with Acetonitrile and an aqueous buffer (e.g., 10 mmol/L ammonium formate) | ciac.jl.cn |
| Flow Rate | ~0.4 - 1.0 mL/min | ciac.jl.cnnih.gov |
| Detection | Mass Spectrometry (MS) or UV | ciac.jl.cnresearchgate.net |
| Ionization Mode (for MS) | Multiple Reaction Monitoring (MRM) in negative or positive ion mode | ciac.jl.cn |
Gas Chromatography (GC)
Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and semi-volatile compounds that can be vaporized without decomposition. jmchemsci.com It is often coupled with a mass spectrometer (GC-MS), which combines the high-resolution separation capabilities of GC with the powerful identification ability of MS. jmchemsci.comjmchemsci.com In this configuration, the gas chromatograph separates individual components of a mixture, which are then ionized and identified based on their unique mass-to-charge ratio and fragmentation patterns by the mass spectrometer. jmchemsci.com
GC-MS is widely used for identifying and quantifying compounds in complex samples, including environmental and biological matrices. researchgate.net Research on human skin emanations has successfully used GC-MS to identify a vast number of compounds, including various pyridine and piperidine derivatives. unl.edu For example, nicotine (B1678760) (3-(1-methyl-2-pyrrolidinyl)pyridine) and 2-ethylpiperidine (B74283) were identified using this method, demonstrating its effectiveness for analyzing heterocyclic compounds structurally related to this compound. unl.edu The technique typically involves solventless injection and cryofocusing of volatiles onto the column before separation. unl.edu The identification of unknown compounds is often achieved by comparing their mass spectra to extensive databases like the National Institute of Standards and Technology (NIST) library. derpharmachemica.com
The table below lists examples of pyridine and piperidine derivatives that have been successfully identified using GC-MS analysis in various research contexts.
| Compound Identified | Analytical Context | Source |
| 3-(1-Methyl-2-pyrrolidinyl)pyridine (Nicotine) | Analysis of human skin emanations | unl.edu |
| 2-Methylpyridine (B31789) | Analysis of human skin emanations | unl.edu |
| 2-Ethylpiperidine | Analysis of human skin emanations | unl.edu |
| Pyridine-3-carboxylic acid derivative | Analysis of plant methanol extract | derpharmachemica.com |
X-ray Crystallography for Solid-State Structure Determination
In the field of medicinal chemistry, X-ray crystallography is instrumental. For example, the crystal structure of a cholesterol 24-hydroxylase (CH24H) enzyme in complex with a potent 3-piperidinyl pyridine derivative revealed a unique binding mode, providing critical insights for structure-based drug design. nih.govacs.org This level of detail is unattainable with other analytical methods.
The solid-state structure of related compounds, such as salts of 4-piperidylmethylamine, has been investigated using powder X-ray diffraction (XRD) data. mdpi.com In one study, the crystallographic unit cell parameters for a crystalline sulfate (B86663) salt of 4-(aminomethyl)piperidine (B1205859) were determined, revealing an orthorhombic crystal system and a specific space group (Pbca). mdpi.com Similarly, studies on inclusion complexes of TETROL with pyridine and methylpyridines have utilized single-crystal X-ray diffraction to understand the host-guest interactions, such as hydrogen bonding and π-π stacking, that stabilize the crystal lattice. researchgate.net The analysis of other pyridine derivatives has shown how substituent groups influence the dihedral angles between the pyridine ring and other aromatic systems within the molecule. nih.gov For this compound, obtaining a single crystal suitable for X-ray diffraction would yield precise data on its molecular geometry and intermolecular interactions in the solid state.
The following table presents an example of crystallographic data obtained for a related piperidine salt, illustrating the type of information generated from such an analysis.
| Parameter | 4-(Aminomethyl)piperidine · H₂SO₄ | Source |
| Crystal System | Orthorhombic | mdpi.com |
| Space Group | Pbca (No. 61) | mdpi.com |
| Unit Cell Volume (ų) | 1921.6 | mdpi.com |
| Formula Units per Cell (Z) | 8 | mdpi.com |
Future Directions and Emerging Research Avenues for 3 4 Methyl 4 Piperidinyl Pyridine Scaffolds
Exploration of Novel Biological Targets and Therapeutic Applications
The inherent structural features of the 3-(4-methyl-4-piperidinyl)pyridine scaffold, including its basic nitrogen atom and potential for diverse substitutions, make it an attractive candidate for interacting with a wide array of biological targets. researchgate.net While existing research has established its relevance in certain areas, the exploration of new therapeutic applications remains a fertile ground for investigation.
Future research will likely focus on screening libraries of this compound derivatives against a broader range of enzymes, receptors, and ion channels. This could unveil previously unknown biological activities and open doors to treating a wider spectrum of diseases. For instance, derivatives of the closely related piperidine (B6355638) scaffold have shown promise in a multitude of therapeutic areas, including as anticancer agents, treatments for Alzheimer's disease, antibiotics, analgesics, and antipsychotics. mdpi.comencyclopedia.pub The pyridine (B92270) ring itself is a component of over 50 FDA-approved drugs for conditions ranging from myasthenia gravis to cancer. researchgate.net
One specific area of interest is the development of inhibitors for challenging targets. For example, derivatives of 3-piperidinyl pyridine have been identified as potent and selective inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neurological disorders. acs.org Further exploration could lead to the discovery of modulators for other key proteins involved in neurodegeneration, inflammation, and metabolic diseases. The structural versatility of the scaffold allows for fine-tuning of physicochemical properties to optimize potency and selectivity for new targets. acs.org
Development of Advanced Synthetic Strategies for Complex Analogs
To fully explore the chemical space around the this compound core, the development of more efficient and versatile synthetic methodologies is crucial. While established methods for constructing pyridine and piperidine rings exist, the synthesis of complex, multi-substituted analogs can be challenging. mdpi.com
Future synthetic efforts will likely concentrate on:
Novel Cyclization Strategies: Exploring new ways to construct the piperidine ring with precise stereochemical control. mdpi.com This could involve the development of novel catalytic systems, such as those employing rhodium or iridium, for asymmetric hydrogenation of pyridine precursors. mdpi.comacs.org
Late-Stage Functionalization: Developing methods to introduce diverse functional groups onto the pyridine and piperidine rings at a late stage of the synthesis. This would allow for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Flow Chemistry and Automation: Implementing continuous flow technologies and automated synthesis platforms to accelerate the production and purification of novel derivatives.
A recent example of synthetic innovation in a related area is the rhodium-catalyzed asymmetric reductive Heck reaction to create 3-substituted tetrahydropyridines, which are precursors to a variety of enantioenriched 3-piperidines. acs.org Similar advancements tailored to the this compound scaffold will be instrumental in advancing drug discovery efforts.
Integration of Artificial Intelligence and Machine Learning in Scaffold-Based Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the development of this compound-based therapeutics is no exception. researchgate.netnih.gov These computational tools can significantly accelerate the design-make-test-analyze cycle.
Key applications of AI and ML in this context include:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity, physicochemical properties, and potential toxicity of virtual compounds. acs.orgmdpi.com This allows researchers to prioritize the synthesis of the most promising candidates.
De Novo Design: Utilizing generative models to design novel this compound analogs with desired properties. acs.org These models can explore vast chemical spaces to identify molecules with optimal binding affinities and pharmacokinetic profiles.
Target Identification: Employing AI algorithms to analyze large biological datasets and identify potential new targets for which this scaffold might be a suitable starting point. researchgate.netclinmedkaz.org
By combining computational predictions with experimental validation, researchers can navigate the complexities of drug design more efficiently and increase the probability of success. researchgate.net
Further Preclinical Investigations in Relevant Disease Models
As novel this compound derivatives with promising in vitro activity are identified, thorough preclinical evaluation in relevant disease models will be essential to translate these findings into potential clinical applications. This involves moving beyond initial cell-based assays to more complex biological systems.
Future preclinical research should focus on:
In Vivo Efficacy Studies: Assessing the therapeutic effect of lead compounds in animal models that accurately mimic human diseases. This will provide crucial information on the compound's ability to modulate the target and produce a desired physiological response.
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the compounds, as well as the relationship between drug concentration and pharmacological effect. researchgate.net This data is critical for determining appropriate dosing regimens.
Toxicity and Safety Assessment: Conducting comprehensive safety studies to identify any potential adverse effects before considering human trials.
A systematic approach to preclinical development, such as the one that led to the discovery of a potent and orally bioavailable mGluR5 negative allosteric modulator, PF470, will be crucial for advancing the most promising candidates through the drug development pipeline. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
